2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid
CAS No.: 1082837-93-1
Cat. No.: VC6961002
Molecular Formula: C12H13NO6S
Molecular Weight: 299.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082837-93-1 |
|---|---|
| Molecular Formula | C12H13NO6S |
| Molecular Weight | 299.3 |
| IUPAC Name | 2-(6-ethylsulfonyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C12H13NO6S/c1-2-20(17,18)7-3-4-9-8(5-7)13-12(16)10(19-9)6-11(14)15/h3-5,10H,2,6H2,1H3,(H,13,16)(H,14,15) |
| Standard InChI Key | ZBNGRAMQKOOTAO-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)O |
Introduction
Chemical Identity and Structural Characterization
Basic Chemical Descriptors
The compound is systematically named 2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid under IUPAC nomenclature . Its molecular formula, C₁₂H₁₃NO₆S, corresponds to a molecular weight of 299.30 g/mol . The CAS registry number 1082837-93-1 uniquely identifies it in chemical databases .
Key identifiers include:
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InChIKey:
ZBNGRAMQKOOTAO-UHFFFAOYSA-N -
Canonical SMILES:
CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)O
Structural Analysis
The molecule consists of a 1,4-benzoxazin-3-one core fused to a benzene ring. Critical substituents include:
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An ethanesulfonyl group (-SO₂C₂H₅) at position 6 of the benzoxazine ring.
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An acetic acid moiety (-CH₂COOH) at position 2, contributing to its polarity .
The benzoxazine ring adopts a partially saturated conformation, with the 3-oxo group introducing planarity to the heterocyclic system. This structural motif is shared with pharmacologically active benzoxazine derivatives, such as the anticoagulant rivaroxaban .
Synthesis and Derivatives
Structural Analogues
Comparative analysis of benzoxazine derivatives reveals key structural variations (Table 1):
The positional isomerism between the 3-oxo and 2-oxo derivatives underscores the importance of regiochemical control during synthesis.
Physicochemical Properties
Experimental and Predicted Data
Experimental data for this compound remain limited, but computational predictions and analogue comparisons suggest:
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LogP (Octanol-Water Partition Coefficient): Estimated at 1.2–1.8, indicating moderate lipophilicity.
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Hydrogen Bond Donors/Acceptors: 2 donors (COOH, NH) and 6 acceptors (2x SO₂, 2x CO, 2x O) .
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Solubility: Poor aqueous solubility (<1 mg/mL at 25°C) due to the hydrophobic benzoxazine core .
Stability and Reactivity
Research Applications
Medicinal Chemistry
As a small-molecule scaffold, this compound is explored for:
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Enzyme inhibition: The sulfonyl group mimics phosphate in kinase binding pockets .
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Antimicrobial agents: Benzoxazine derivatives show activity against Gram-positive bacteria.
Materials Science
Benzoxazines are precursors for polybenzoxazine resins, though the acetic acid substituent in this compound may limit thermal stability compared to alkyl-substituted analogues.
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